5-Chloro-2-(chloromethyl)pyridine
Overview
Description
5-Chloro-2-(chloromethyl)pyridine, also known as 5-chloro-2-pyridin-2-ylmethanol, is an organic compound belonging to the class of pyridines. It is a colorless solid that is soluble in water, alcohols, and other organic solvents. This compound has a wide range of applications in the fields of chemistry and biology, and is used in the synthesis of many compounds and as a reagent in various reactions.
Scientific Research Applications
Organometallic Complex Synthesis
Novel Derivative Synthesis
Palamaruch et al. (2019) demonstrated the use of 2-(chloromethyl)-5-methyl-7-phenyloxazolo[5,4-b]pyridine, derived from 5-chloro-2-(chloromethyl)pyridine, in synthesizing new aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridine derivatives (Palamaruch et al., 2019).
Agrochemical Research
Xiao-Bao Chen and De-Qing Shi (2008) used this compound in creating phosphonate derivatives containing triazolyl and pyridyl rings, showing potential as novel agrochemicals with herbicidal and fungicidal activities (Xiao-Bao Chen & De-Qing Shi, 2008).
Pharmaceutical and Biochemical Intermediate
Li Zheng-xiong (2004) discussed the synthesis of 2-chloro-5-trifluromethyl pyridine, a close derivative, and its application as intermediates in pharmaceuticals, agrochemicals, and biochemicals, particularly in herbicides (Li Zheng-xiong, 2004).
Synthesis of Novel Compounds
Chernov'yants et al. (2011) investigated 5-trifluoromethyl-pyridine-2-thione, related to this compound, for potential use as an antithyroid drug (Chernov'yants et al., 2011).
Purification Techniques
Tan Ke-qing (2006) developed a method for the purification of 2-chloro-5-chloromethyl pyridine using vacuum distillation, enhancing the product's purity and yield (Tan Ke-qing, 2006).
Catalysis and Synthesis
Prakash et al. (2012) described the use of 2-(chloromethyl)pyridine in synthesizing half-sandwich rhodium(III) and iridium(III) complexes, highlighting their potential in catalysis (Prakash et al., 2012).
Solubility Studies
Shi et al. (2010) measured the solubility of 2-chloro-5-chloromethylpyridine in various solvents, providing valuable data for industrial design and theoretical studies (Shi et al., 2010).
Safety and Hazards
5-Chloro-2-(chloromethyl)pyridine is classified as Acute Tox. 4 Oral - Skin Corr. 1B . It causes severe skin burns and eye damage . It should be handled with personal protective equipment, including chemical impermeable gloves . In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .
Mechanism of Action
Target of Action
5-Chloro-2-(chloromethyl)pyridine is primarily used as an intermediate in the synthesis of various pharmaceutical compounds and neonicotinoid pesticides . It is particularly important in the production of imidacloprid and acetamiprid , which are insecticides that act on the nicotinic acetylcholine receptor (nAChR) in the nervous system of insects.
Mode of Action
The compounds it helps synthesize, such as imidacloprid and acetamiprid, act as agonists to the nachr, causing overstimulation of the nervous system in insects, leading to paralysis and death .
Biochemical Pathways
As an intermediate, this compound is involved in the synthesis pathways of various compounds. For instance, it is used in the production of imidacloprid and acetamiprid, which affect the biochemical pathway involving the nAChR in insects .
Pharmacokinetics
It is known to be insoluble in water , which could impact its absorption and distribution in biological systems. It’s also important to note that the pharmacokinetic properties of the final products it helps synthesize would be more relevant in a biological context.
Result of Action
They cause overstimulation of the insect nervous system, leading to paralysis and death .
Action Environment
The action of this compound is primarily in the chemical reactions during the synthesis of other compounds. Environmental factors such as temperature, pH, and the presence of other reactants can influence these reactions. As it is insoluble in water , its stability and reactivity may also be affected by the solvent used in the reactions.
properties
IUPAC Name |
5-chloro-2-(chloromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTKXEIHKDSIRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561206 | |
Record name | 5-Chloro-2-(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40561206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10177-24-9 | |
Record name | 5-Chloro-2-(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40561206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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